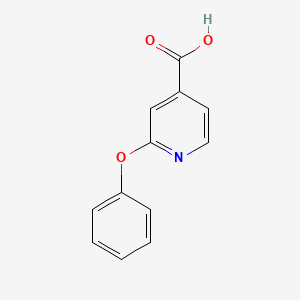

2-Phenoxyisonicotinic acid

CAS No.: 51362-08-4

Cat. No.: VC3752638

Molecular Formula: C12H9NO3

Molecular Weight: 215.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51362-08-4 |

|---|---|

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 215.2 g/mol |

| IUPAC Name | 2-phenoxypyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H9NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) |

| Standard InChI Key | MVRLAYNMGBRJTD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-phenoxyisonicotinic acid is C₁₂H₉NO₃, with a molecular weight of 215.20 g/mol . The SMILES notation (C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O) and InChIKey (MVRLAYNMGBRJTD-UHFFFAOYSA-N) provide unambiguous representations of its structure . Key features include:

-

Pyridine core: A six-membered aromatic ring with nitrogen at the 1-position.

-

Carboxylic acid group: Positioned at the 4-carbon (isonicotinic acid configuration).

-

Phenoxy substituent: Attached to the 2-carbon via an ether linkage.

Table 1: Structural Descriptors of 2-Phenoxyisonicotinic Acid

Tautomerism and Isomerism

The compound exhibits tautomerism due to the pyridine nitrogen, though the keto-enol equilibrium is stabilized by the aromatic system. A structural isomer, 2-phenoxynicotinic acid (CAS 35620-71-4), differs in the carboxylic acid position (3-carbon vs. 4-carbon), altering its electronic properties and biological interactions .

Synthetic Methodologies

Hydrazide Intermediate Route

A common synthesis involves the formation of 2-(2-phenoxyphenyl) acetohydrazide as a key intermediate. The process includes:

-

Esterification: 2-(2-Phenoxyphenyl) acetic acid reacts with ethanol under acidic conditions to form ethyl esters .

-

Hydrazide Formation: Treatment with hydrazine hydrate yields the hydrazide derivative .

-

Condensation: Reaction with aryl aldehydes produces N-arylidene hydrazides, though this pathway is more frequently employed for nicotinic acid analogues .

Direct Carboxylation

Physicochemical Properties

Acid-Base Behavior

The compound’s pKa is predicted to be 3.30 ± 0.10, indicating moderate acidity comparable to benzoic acid derivatives. This property facilitates salt formation under basic conditions, enhancing solubility for pharmacological formulations .

Spectroscopic Profiles

-

¹H NMR: Aromatic protons appear as multiplet signals between δ 6.87–8.77 ppm, with distinct singlet resonances for the methylene group (δ 3.57 ppm) in hydrazide intermediates .

-

IR Spectroscopy: Stretching vibrations at 1654 cm⁻¹ (C=O), 1236 cm⁻¹ (C-O), and 3308 cm⁻¹ (N-H) confirm functional groups .

Table 2: Predicted Collision Cross Sections (CCS) for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 216.06552 | 145.3 |

| [M+Na]⁺ | 238.04746 | 159.5 |

| [M-H]⁻ | 214.05096 | 148.2 |

Comparative Analysis with 2-Phenoxynicotinic Acid

Table 3: Isomeric Comparison

| Property | 2-Phenoxyisonicotinic Acid | 2-Phenoxynicotinic Acid |

|---|---|---|

| CAS Number | 51362-08-4 | 35620-71-4 |

| Carboxylic Acid Position | 4-carbon | 3-carbon |

| InChIKey | MVRLAYNMGBRJTD-UHFFFAOYSA-N | CQGAXJGXGLVFGJ-UHFFFAOYSA-N |

| Biological Activity | Moderate anti-inflammatory | Higher analgesic potency |

Future Perspectives

-

Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles could improve its pharmacokinetic profile.

-

Computational Modeling: DFT studies to optimize electronic effects for enhanced receptor binding.

-

Expanded SAR: Systematic substitution on the phenoxy ring to identify high-efficacy derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume